1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
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Description
1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
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Scientific Research Applications
Electro-Fenton Degradation of Antimicrobials
Research on the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems highlights the application of related urea compounds in environmental chemistry. These systems utilize hydroxyl radicals produced on the anode surface and in the medium by Fenton's reaction, showcasing the role of urea derivatives in the effective degradation of harmful antimicrobial agents in water treatment processes (Sirés et al., 2007).
Synthesis and Reactions of Pyridazine Derivatives
The synthesis and reactions of pyridazine derivatives, including those involving urea, thiourea, phenylhydrazine, and hydroxylamine, demonstrate the utility of such compounds in organic chemistry for creating novel chemical entities. This research underpins the versatility of urea derivatives in synthesizing a wide range of chemical structures for further pharmaceutical evaluation (Heinisch, 1973).
Antimicrobial Activities of Synthesized Compounds
A study on the synthesis and in vitro antimicrobial activities of various compounds, including those derived from urea, highlights their potential in developing new antibiotics. This research provides insight into the structure-activity relationships necessary for designing effective antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Lossen Rearrangement for Synthesis of Ureas
The utilization of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids showcases an important application in synthetic chemistry. This method provides a straightforward approach to converting carboxylic acids into ureas, a crucial functionality in many biologically active compounds (Thalluri et al., 2014).
Anticonvulsant Activity of Synthesized Derivatives
Research into the anticonvulsant activity of 1-(4-substitutedphenyl)-3-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfon-yl)urea/thiourea derivatives illustrates the potential therapeutic applications of these compounds. The study indicates that certain derivatives exhibit significant protective effects against convulsions, highlighting the relevance of urea derivatives in the development of new anticonvulsant drugs (Thakur et al., 2017).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-23-14-8-6-13(7-9-14)19-16(22)17-10-4-12-20-15(21)5-3-11-18-20/h3,5-9,11H,2,4,10,12H2,1H3,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKPENSHAEMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.